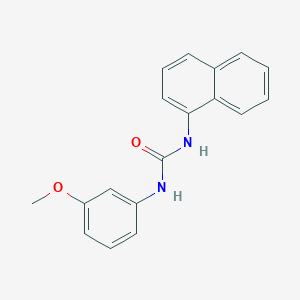

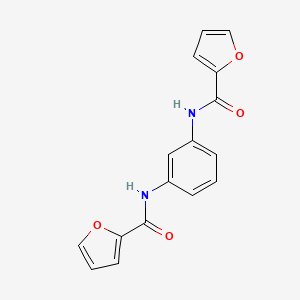

![molecular formula C17H32N2 B5624662 2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)

2-adamantyl[2-(diethylamino)ethyl]methylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Adamantane derivatives, including "2-adamantyl[2-(diethylamino)ethyl]methylamine," can be synthesized through various methods. One approach involves the reaction of amines of the adamantane series with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, leading to yields of 72–87% (D'yachenko et al., 2019). Another method is the one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with specific acrylates via domino Michael reactions and Dieckmann condensation or an aldol-type reaction, facilitating the construction of adamantane derivatives not involving enamines (Takagi et al., 2005).

Molecular Structure Analysis

The adamantane-based dietheramine 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane prepared from specific chloro displacement reactions followed by catalytic reduction, forms the basis for the synthesis of polyimides with the adamantane-2,2-diyl unit as a cardo group. These structures, amorphous in nature, demonstrate the versatility and robustness of adamantane derivatives in forming complex polymers with high thermal stability (Hsiao & Li, 1998).

Chemical Reactions and Properties

Adamantane derivatives undergo a variety of chemical reactions, highlighting their chemical properties. For instance, the reaction of adamantane-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol leads to the formation of target amides and the butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017). This reaction showcases the ability of adamantane derivatives to participate in complex chemical processes, yielding products with specific properties.

Physical Properties Analysis

The physical properties of adamantane derivatives, such as solubility, phase behavior, and thermal stability, are crucial for their potential applications. The solubility and phase behavior can be influenced by the specific functional groups attached to the adamantane core, as seen in the synthesis of adamantyl-functionalized polymer monoliths for capillary electrochromatography, which exhibit good repeatability and column preparation reproducibility (Ohyama et al., 2010).

Chemical Properties Analysis

The chemical properties of "2-adamantyl[2-(diethylamino)ethyl]methylamine" and similar derivatives are characterized by their reactivity, stability, and interaction with other molecules. The incorporation of the adamantyl group into complexones, for example, has been studied for its effect on the acidic and complexing properties, as well as its potential as an antidote for certain heavy metals, demonstrating the wide range of chemical behaviors exhibited by these compounds (Lavrova et al., 2004).

属性

IUPAC Name |

N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2/c1-4-19(5-2)7-6-18(3)17-15-9-13-8-14(11-15)12-16(17)10-13/h13-17H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZPLVPQGJUSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C)C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5457358 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

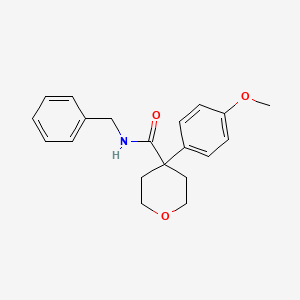

![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)

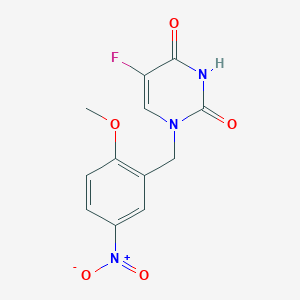

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)

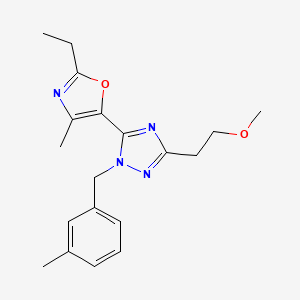

![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)

![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}-2-hydroxyacetamide dihydrochloride](/img/structure/B5624637.png)

![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)

![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)

![3-methyl-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5624673.png)